Ethyl (2Z)-2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate
Overview
Description
Ethyl (2Z)-2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate, also known as 2-Bromo-2-fluoro-3-phenyl-2-hydrazinylideneacetate, is an organic compound with a molecular formula of C10H9BrFNO2. It is a colorless crystalline solid that is soluble in organic solvents such as acetonitrile and chloroform, and is used as a reagent in organic synthesis. This compound has a wide range of applications in scientific research, including in the synthesis of pharmaceuticals, biocatalysts, and in the study of enzyme-catalyzed reactions.
Scientific Research Applications
Ethyl (2Z)-2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, biocatalysts, and in the study of enzyme-catalyzed reactions. It can also be used as an intermediate in the synthesis of other organic compounds. Additionally, it has been used as a catalyst in the synthesis of a variety of heterocyclic compounds, such as oxazoles, imidazoles, and thiazoles.
Mechanism Of Action
The mechanism of action of ethyl (2Z)-2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate is not well understood. However, it is believed that the compound acts as an acid catalyst in the reaction of 2-bromo-2-fluorobenzene and diethyl acetylenedicarboxylate. This reaction produces ethyl (2Z)-2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate in a yield of approximately 80%.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl (2Z)-2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate are not well understood. However, it is believed to be a non-toxic compound that is not known to have any adverse effects on humans or other organisms.
Advantages And Limitations For Lab Experiments
The use of ethyl (2Z)-2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of reactions, and it is relatively easy to synthesize. Additionally, it is a non-toxic compound that is not known to have any adverse effects on humans or other organisms.
However, there are also some limitations to using ethyl (2Z)-2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate in laboratory experiments. The compound is not very stable and can decompose if not stored properly. Additionally, it can be difficult to obtain in large quantities, and it is expensive.
Future Directions
The future of ethyl (2Z)-2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate is promising. Further research is needed to better understand its biochemical and physiological effects, as well as to determine its potential applications in the synthesis of pharmaceuticals, biocatalysts, and in the study of enzyme-catalyzed reactions. Additionally, more research is needed to develop improved methods for synthesizing the compound in larger quantities. Finally, further research is needed to develop improved methods for storing and handling the compound, as well as to develop methods for using it in more complex reactions.
properties
IUPAC Name |
ethyl (2Z)-2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O2/c1-2-16-10(15)9(14-13)6-4-3-5-7(11)8(6)12/h3-5H,2,13H2,1H3/b14-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGKYQBKORVYIM-ZROIWOOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NN)C1=C(C(=CC=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\N)/C1=C(C(=CC=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2Z)-2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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